tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate
CAS No.: 1443979-82-5
Cat. No.: VC2935941
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443979-82-5 |
---|---|
Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate |
Standard InChI | InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) |
Standard InChI Key | HHQQGOCWAXPQEQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate is characterized by a four-membered azetidin-2-one ring (β-lactam) structure with two key substituents: a phenyl group at the N1 position and a tert-butyl carbamate (Boc) group at the C3 position. The Boc group serves as a protecting group for the amine functionality, which is particularly valuable in multi-step synthetic processes.
Physicochemical Properties
The compound has a molecular formula of C14H18N2O3 and a molecular weight of approximately 262.30 g/mol. It typically appears as a white to off-white powder in its pure form. The β-lactam ring in this compound exhibits high ring strain, which contributes to its chemical reactivity and potential applications.
Structural Identifiers
The unique structural characteristics of this compound can be represented through various chemical identifiers:
Property | Value |
---|---|
IUPAC Name | tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate |
Molecular Formula | C14H18N2O3 |
Molecular Weight | 262.30 g/mol |
CAS Number | 1443979-82-5 |
InChI | InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2 |
Synthesis Methods and Preparation
Synthetic Routes
The synthesis of tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with suitable azetidinone derivatives. A common approach employs the reaction between tert-butyl carbamate and 2-oxo-1-phenylazetidin-3-yl chloride in the presence of a base. This reaction generally takes place in organic solvents like dichloromethane at room temperature.
Reaction Conditions
Optimal synthesis conditions often include:
-
Base: Triethylamine or pyridine
-
Solvent: Dichloromethane or 1,4-dioxane
-
Temperature: Typically between room temperature and 90°C
-
Reaction time: Variable depending on specific conditions
Purification Techniques
To ensure high purity of the final product, several purification methods may be employed:
-
Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures)
-
Column chromatography using silica gel with appropriate solvent systems
-
Monitoring of reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)
Chemical Reactivity
Types of Reactions
tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate can participate in various chemical reactions due to the presence of multiple reactive functional groups:
Oxidation Reactions
The compound can undergo oxidation to form corresponding oxide derivatives.
Reduction Reactions
Reduction of the compound can yield various reduced forms, potentially affecting both the lactam and carbamate functionalities.
Substitution Reactions
The molecule can participate in nucleophilic substitution reactions, where either the tert-butyl group or components of the azetidinone ring may be substituted with other functional groups.
Common Reagents and Conditions
Different reaction types require specific reagents and conditions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Controlled temperature, appropriate solvent systems |
Reduction | Lithium aluminum hydride, Sodium borohydride | Low temperature, anhydrous conditions |
Substitution | Alkyl halides, Acyl chlorides | Base catalysis, appropriate solvent selection |
Applications in Scientific Research
Antimalarial Research
The compound has shown potential in antimalarial research. Studies have explored the synthesis of novel β-lactams incorporating the tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate structure, which have demonstrated promising activity against drug-resistant strains of Plasmodium falciparum. The structural modifications facilitated by this carbamate allow for enhanced bioactivity and selectivity, making it a candidate for further development in antimalarial therapies.
Synthesis of Bioactive Compounds
As a versatile intermediate, this compound facilitates the synthesis of various bioactive molecules. Its capacity to undergo selective reactions enables chemists to create derivatives with tailored pharmacological properties. Modifications to the azetidine ring can yield compounds with enhanced potency against specific biological targets.
Carbamate Formation and Rearrangement
The compound can be involved in multi-step processes for carbamate formation, which can produce high yields under mild conditions. This characteristic makes it valuable for large-scale applications in organic synthesis.
Catalytic Applications
Research has indicated that the compound can facilitate cross-coupling reactions using non-precious metal catalysts, which are more sustainable and cost-effective compared to traditional methods. This application is particularly relevant in the synthesis of complex organic molecules.
Biological Activity Profiles
Antimicrobial Properties
Preliminary studies suggest that tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate exhibits potential antimicrobial activity. Compounds with similar azetidinone structures have demonstrated antibacterial effects against various pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Low |
Candida albicans | No significant activity below 125 μg/mL |
Structure-Activity Relationships
The biological activity of this compound can be compared with structurally related compounds to establish structure-activity relationships:
Compound Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
---|---|---|---|
tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate | Phenyl, Boc group on azetidinone | ~262.30 | High ring strain, β-lactam reactivity |
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate | cis-OH, Boc on cyclopentane | 215.3 | Enhanced hydrophilicity |
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | trans-F, Boc on piperidine | 231.3 | Metabolic stability, CNS penetration |
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate | Ketone, Boc on azepane | 243.3 | Electrophilic reactivity |
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary method for structural confirmation. The tert-butyl group typically appears as a distinctive singlet at approximately 1.4 ppm in ¹H NMR and around 28 ppm in ¹³C NMR. The β-lactam ring protons and carbon atoms exhibit characteristic chemical shifts that help in structure elucidation.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular formula, with expected [M+H]⁺ signals corresponding to the calculated molecular weight.
X-ray Crystallography
This technique is valuable for resolving the stereochemistry and confirming the azetidinone ring geometry. Studies on analogous carbamates have reported bond angles of approximately 90° for the β-lactam ring, with torsional angles consistent with non-planar conformations.
Research Case Studies
Antimalarial Development
A research case study focused on the synthesis of β-lactams incorporating the tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate structure. The synthesized compounds were screened for antimalarial activity, revealing several candidates with IC50 values in the low micromolar range against resistant strains. This research highlighted the potential therapeutic applications of this compound class.
Catalytic Reduction Processes
Another study investigated the use of this compound in catalytic reduction processes. Researchers demonstrated that the compound could effectively mediate the reduction of nitroarenes to amines under mild conditions, showcasing its utility in synthetic organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume